Dual Methoxy Substitution Pattern Confers Distinct Predicted Physicochemical and Target-Engagement Profile Compared to Mono-Methoxy or De-Methoxy Analogs
This compound carries methoxy groups at both the quinoline 6-position and the N-phenyl para-position. By contrast, the closest commercially cataloged analogs—N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide (MW 322.4, lacks 6-OCH3) and 6-methoxy-2,2,4-trimethyl-N-(4-methylphenyl)quinoline-1(2H)-carboxamide (MW 336.4, 4-CH3 instead of 4-OCH3) —each lack one of these methoxy groups. The dual methoxy substitution increases molecular weight by ~30 Da (to 352.43) and adds two hydrogen-bond acceptor sites, which is predicted (class-level inference) to enhance binding to kinase ATP pockets that favor dual H-bond interactions while maintaining moderate lipophilicity . The 6-OCH3 group is a known pharmacophoric element in quinoline-based kinase inhibitors including FGFR4, VEGFR-2, and PDGFR-beta modulators [1].
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count (predicted influence on kinase pocket engagement) |
|---|---|
| Target Compound Data | MW 352.43 Da; H-bond acceptors: 5 (2 methoxy O, 1 carboxamide O, 1 quinoline N, 1 carboxamide N) |
| Comparator Or Baseline | N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide: MW 322.4 Da; ~4 H-bond acceptors (no 6-OCH3). 6-methoxy-2,2,4-trimethyl-N-(4-methylphenyl)quinoline-1(2H)-carboxamide: MW 336.4 Da; ~4 H-bond acceptors (4-CH3 replaces 4-OCH3). |
| Quantified Difference | ΔMW: +30.0 and +16.0 Da respectively; ΔH-bond acceptors: +1 for each comparator. |
| Conditions | Calculated from molecular formula; no experimental binding data available for target compound. |
Why This Matters
The dual methoxy motif distinguishes this compound from analogs with different N-phenyl substituents (Cl, CH3) or lacking the 6-OCH3, potentially altering kinase selectivity and potency in ways that generic substitution cannot replicate.
- [1] Patent CN110105279B. Substituted quinoline carboxamides with in-vitro inhibitory activity on FGFR-4, VEGFR-2 and PDGFR-beta kinases. 2019. https://patents.google.com View Source
